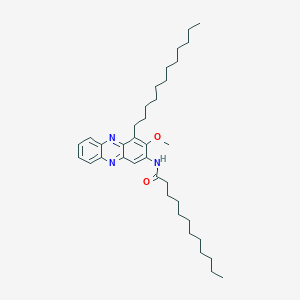
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide is a complex organic compound with the molecular formula C37H57N3O2 This compound is known for its unique structural properties, which include a phenazine core substituted with dodecyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide typically involves multi-step organic reactions. One common method includes the initial formation of the phenazine core, followed by the introduction of dodecyl and methoxy substituents. The final step involves the formation of the amide bond with dodecanamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenazine core, potentially altering its electronic properties.
Reduction: Reduction reactions can affect the substituents on the phenazine core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, creating a variety of phenazine-based compounds .
科学的研究の応用
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular processes.
Industry: It is used in the development of new materials with specific electronic and chemical properties
作用機序
The mechanism of action of N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide involves its interaction with specific molecular targets. The phenazine core can interact with various enzymes and receptors, potentially modulating their activity. This interaction can affect cellular pathways, leading to changes in cellular functions and responses .
類似化合物との比較
Similar Compounds
N-(4-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide: This compound shares a similar phenazine core but has different substituents
特性
CAS番号 |
63124-92-5 |
|---|---|
分子式 |
C37H57N3O2 |
分子量 |
575.9 g/mol |
IUPAC名 |
N-(4-dodecyl-3-methoxyphenazin-2-yl)dodecanamide |
InChI |
InChI=1S/C37H57N3O2/c1-4-6-8-10-12-14-16-17-19-21-25-30-36-33(38-31-26-23-24-27-32(31)40-36)29-34(37(30)42-3)39-35(41)28-22-20-18-15-13-11-9-7-5-2/h23-24,26-27,29H,4-22,25,28H2,1-3H3,(H,39,41) |
InChIキー |
IOVJWIUNSFWMGP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)NC(=O)CCCCCCCCCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


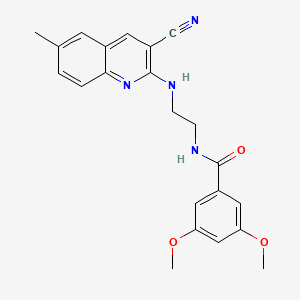
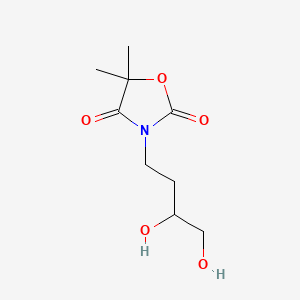
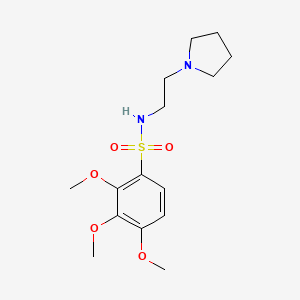
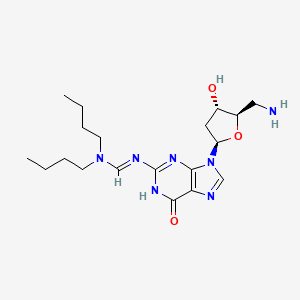
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
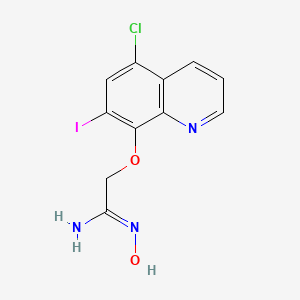
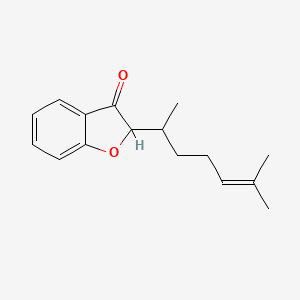
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
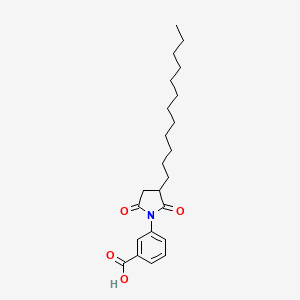
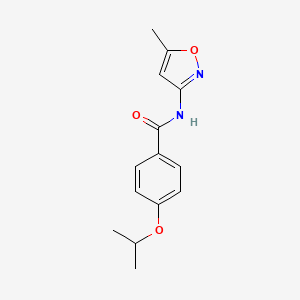
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
